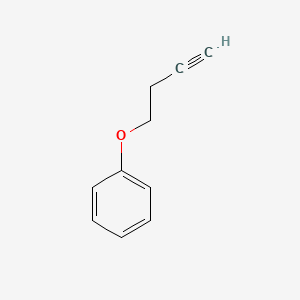

(But-3-yn-1-yloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

but-3-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIECGJNREYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433680 | |

| Record name | 4-Phenyloxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156146-14-4 | |

| Record name | 4-Phenyloxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (But-3-yn-1-yloxy)benzene: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Foreword

(But-3-yn-1-yloxy)benzene, a molecule featuring a terminal alkyne tethered to a phenyl ring via an ether linkage, represents a versatile and increasingly valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural combination of a reactive alkyne handle and a stable phenoxy moiety makes it a prime candidate for a variety of chemical transformations, most notably in the realm of "click chemistry." This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (But-3-yn-1-yloxy)benzene, with a particular focus on its utility for researchers in drug discovery and development.

Molecular Structure and Identification

(But-3-yn-1-yloxy)benzene is characterized by a C10H10O molecular formula and a molecular weight of approximately 146.19 g/mol .[1][2] Its structure is defined by a benzene ring linked through an oxygen atom to a but-3-yne chain.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | but-3-ynoxybenzene[2] |

| CAS Number | 156146-14-4[2] |

| Synonyms | 4-Phenyloxybut-1-yne, (3-Butynyloxy)benzene, Benzene, (3-butynyloxy)-[2] |

| Molecular Formula | C10H10O[1][2] |

| Molecular Weight | 146.19 g/mol [1] |

| InChI | InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2[2] |

| SMILES | C#CCCOC1=CC=CC=C1[2] |

The presence of the terminal alkyne is the most significant feature of its structure, rendering the molecule highly reactive in a variety of coupling reactions. The ether linkage provides a stable connection to the aromatic ring, which itself can be a key pharmacophoric element or a scaffold for further functionalization.

Caption: 2D Structure of (But-3-yn-1-yloxy)benzene

Physicochemical and Spectroscopic Properties

While experimentally determined physical properties are not extensively reported in the literature, computational data and information from chemical suppliers provide some insight into the characteristics of (But-3-yn-1-yloxy)benzene. It is generally described as a yellow to colorless oil.[3]

Computed Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 146.19 g/mol | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons, the terminal alkyne proton, and the two methylene groups of the butyl chain. The protons on the carbon adjacent to the ether oxygen would be shifted downfield.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the two sp³-hybridized carbons of the butyl chain. The carbon attached to the ether oxygen would be shifted downfield.[1][4]

-

Infrared (IR) Spectroscopy: Key absorptions would include those for the C-H stretching of the aromatic ring and the terminal alkyne, the C≡C triple bond stretch, and the C-O ether stretch.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the ether bond.[1][4]

Synthesis of (But-3-yn-1-yloxy)benzene

The most direct and widely applicable method for the synthesis of (But-3-yn-1-yloxy)benzene is the Williamson ether synthesis .[5][6] This venerable yet reliable S(_N)2 reaction involves the O-alkylation of a phenoxide with an appropriate alkyl halide.

Caption: Williamson Ether Synthesis Workflow

Detailed Experimental Protocol (Adapted from a similar synthesis of (prop-2-ynyloxy)benzene derivatives): [7]

This protocol is adapted from a reliable method for a similar compound and is expected to yield (But-3-yn-1-yloxy)benzene with good efficiency.

Materials:

-

Phenol

-

4-Bromo-1-butyne

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 4-bromo-1-butyne (1.1-1.3 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure (But-3-yn-1-yloxy)benzene.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating phenol to the more nucleophilic phenoxide. Stronger bases like sodium hydride could also be used, typically in an aprotic solvent like THF.

-

Solvent: Acetone is a polar aprotic solvent that is suitable for S(_N)2 reactions. It effectively dissolves the reactants and facilitates the nucleophilic attack.

-

Alkylating Agent: 4-Bromo-1-butyne is a primary alkyl halide, which is ideal for S(_N)2 reactions to minimize competing elimination reactions.

-

Workup: The aqueous workup is designed to remove the inorganic salts and any unreacted phenol. Column chromatography is a standard method for purifying the final product from any remaining starting materials or byproducts.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of (But-3-yn-1-yloxy)benzene is primarily derived from the reactivity of its terminal alkyne. This functional group is a versatile handle for a variety of chemical transformations, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" being the most prominent.[8]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is a cornerstone of modern medicinal chemistry due to its reliability, mild reaction conditions, and high yields.[8]

Caption: CuAAC "Click" Reaction Workflow

Applications in Drug Discovery:

The ability to easily link the (but-3-yn-1-yloxy)benzene moiety to other molecules via a stable triazole linker opens up numerous possibilities in drug discovery:

-

Fragment-Based Drug Discovery (FBDD): (But-3-yn-1-yloxy)benzene can be used as a fragment that can be "clicked" onto a library of other fragments to rapidly generate a diverse set of larger, more complex molecules for screening against biological targets.

-

Lead Optimization: The phenoxy-butyne moiety can be introduced into a lead compound to explore new binding interactions or to serve as a linker to attach other functional groups that can improve potency, selectivity, or pharmacokinetic properties.

-

Bioconjugation: The terminal alkyne can be used to attach the molecule to biomolecules, such as proteins or nucleic acids, that have been functionalized with an azide group. This is a powerful tool for target identification and validation studies.

While specific examples of (But-3-yn-1-yloxy)benzene in marketed drugs are not readily found, its structural motif is highly relevant to contemporary drug design. The use of terminal alkynes as versatile handles is a widely adopted strategy in medicinal chemistry.

Safety and Handling

(But-3-yn-1-yloxy)benzene is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it has the following hazard statements:[2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

(But-3-yn-1-yloxy)benzene is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Williamson ether synthesis and the high reactivity of its terminal alkyne in "click" chemistry make it an attractive building block for the rapid generation of molecular diversity. As the demand for efficient and modular synthetic strategies in medicinal chemistry continues to grow, the importance of molecules like (But-3-yn-1-yloxy)benzene is set to increase. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their synthetic and drug discovery programs.

References

-

A Practical Synthesis of 3-Butyn-1-ol. (2025-08-07). ResearchGate. Retrieved from [Link]

-

(But-3-yn-1-yloxy)benzene. SpectraBase. Retrieved from [Link]

-

(But-3-yn-1-yloxy)benzene. PubChem. Retrieved from [Link]

-

A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Retrieved from [Link]

-

(But-3-en-1-yn-1-yl)benzene. PubChem. Retrieved from [Link]

-

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PubMed. Retrieved from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

(But-3-yn-1-yloxy)benzene. SpectraBase. Retrieved from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

4-phenyl-1-butene. Organic Syntheses Procedure. Retrieved from [Link]

-

15.2: Spectroscopy of Ethers. Chemistry LibreTexts. Retrieved from [Link]

- Basic 1H- and 13C-NMR Spectroscopy. Book.

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis. Utah Tech University. Retrieved from [Link]

Sources

- 1. US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Phenoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of (But-3-yn-1-yloxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (But-3-yn-1-yloxy)benzene, a valuable terminal alkyne-containing aromatic ether for applications in organic synthesis and drug discovery. This document outlines a robust synthetic protocol based on the Williamson ether synthesis, offering insights into the reaction mechanism and experimental considerations. Furthermore, a detailed multi-technique approach to the structural elucidation and purity assessment of the target molecule is presented, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and analysis of (But-3-yn-1-yloxy)benzene.

Introduction

(But-3-yn-1-yloxy)benzene is a bifunctional organic molecule that incorporates a terminal alkyne and a phenyl ether moiety.[1] The presence of the terminal alkyne makes it a versatile building block for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which is widely employed in drug discovery, bioconjugation, and materials science. The phenoxy group imparts specific physicochemical properties and can be a key structural motif in pharmacologically active compounds. This guide details a reliable synthetic route and a thorough characterization cascade for (But-3-yn-1-yloxy)benzene, ensuring a high degree of purity and structural integrity for downstream applications.

Retrosynthetic Analysis and Chosen Synthetic Strategy

The ether linkage in (But-3-yn-1-yloxy)benzene suggests two primary retrosynthetic disconnections, leading to two plausible synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction.

Caption: Retrosynthetic analysis of (But-3-yn-1-yloxy)benzene.

While both methods are viable for the formation of aryl ethers, the Williamson ether synthesis was selected for this guide due to its operational simplicity, cost-effectiveness of reagents, and straightforward purification.[2][3] This method involves the deprotonation of a phenol followed by an SN2 reaction with a suitable alkyl halide.[2][3]

Synthesis of (But-3-yn-1-yloxy)benzene via Williamson Ether Synthesis

Reaction Principle

The Williamson ether synthesis is a classic and reliable method for preparing ethers. In this specific synthesis, phenol is deprotonated by a suitable base to form the more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on an electrophilic alkyl halide, in this case, a 4-halobut-1-yne, to form the desired ether product via an SN2 mechanism.[2][3]

Caption: Williamson ether synthesis workflow.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phenol | 94.11 | 2.00 g | 21.25 |

| 4-Bromo-1-butyne | 132.99 | 3.10 g (2.35 mL) | 23.38 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 4.41 g | 31.90 |

| Acetone | 58.08 | 50 mL | - |

| Diethyl ether | 74.12 | As needed | - |

| Saturated aq. NaCl (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.00 g, 21.25 mmol) and potassium carbonate (4.41 g, 31.90 mmol).

-

Add 50 mL of acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 4-bromo-1-butyne (2.35 mL, 23.38 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in 50 mL of diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 25 mL of 1 M NaOH to remove any unreacted phenol.

-

Wash the organic layer with 2 x 25 mL of water and finally with 25 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (But-3-yn-1-yloxy)benzene as a colorless oil.

Characterization of (But-3-yn-1-yloxy)benzene

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized (But-3-yn-1-yloxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 2H): Aromatic protons (meta to the ether linkage).

-

δ 7.00-6.90 (m, 3H): Aromatic protons (ortho and para to the ether linkage).

-

δ 4.10 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).

-

δ 2.65 (dt, J = 7.0, 2.6 Hz, 2H): Methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

δ 2.05 (t, J = 2.6 Hz, 1H): Terminal alkyne proton (-C≡C-H).

¹³C NMR (100 MHz, CDCl₃):

-

δ 158.5: Aromatic carbon attached to the ether oxygen (C-O).

-

δ 129.5: Aromatic CH carbons (meta).

-

δ 121.0: Aromatic CH carbon (para).

-

δ 114.5: Aromatic CH carbons (ortho).

-

δ 80.0: Internal alkyne carbon (-C≡C-H).

-

δ 70.0: Terminal alkyne carbon (-C≡C-H).

-

δ 67.0: Methylene carbon adjacent to the ether oxygen (-O-CH₂-).

-

δ 19.5: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorptions (neat, cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | ≡C-H stretch | Terminal Alkyne |

| ~3050 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~2120 | C≡C stretch | Alkyne |

| ~1600, 1500 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

The presence of a sharp peak around 3300 cm⁻¹ is a clear indication of the terminal alkyne C-H stretch. The C≡C stretch is often weak but should be observable around 2120 cm⁻¹. The strong absorption around 1240 cm⁻¹ is characteristic of the aryl C-O bond.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization, EI):

-

Molecular Ion (M⁺): m/z = 146.0732 (calculated for C₁₀H₁₀O). The molecular ion peak should be clearly visible.

-

Major Fragments:

-

m/z = 94: [C₆H₅OH]⁺ - Resulting from cleavage of the ether bond with a hydrogen transfer.

-

m/z = 77: [C₆H₅]⁺ - Phenyl cation from the loss of the butynyloxy side chain.[6]

-

m/z = 51: [C₄H₃]⁺ - A common fragment from the benzene ring.

-

m/z = 39: [C₃H₃]⁺ - Propargyl cation, a characteristic fragment for terminal alkynes.

-

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Synthesis of Bicalutamide (CAS No. 156146-14-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for Bicalutamide, a non-steroidal anti-androgen agent primarily used in the treatment of prostate cancer.[1] Known chemically as N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide, its synthesis has been the subject of considerable research to optimize efficiency, yield, and environmental impact.[2] This document will detail the prevalent synthetic strategies, the mechanistic underpinnings of key transformations, and provide actionable experimental protocols.

Introduction: Bicalutamide and its Significance

Bicalutamide is a crucial pharmaceutical agent in the management of prostate cancer.[1] It functions as a selective antagonist of the androgen receptor, thereby inhibiting the growth-promoting effects of androgens on prostate tissue.[2] The molecule's intricate structure, featuring a trifluoromethylated and cyanated aniline moiety linked to a sulfonyl-containing propanamide backbone, presents unique synthetic challenges. This guide aims to elucidate the chemical logic behind its synthesis, empowering researchers to not only replicate but also innovate upon existing methodologies.

Chemical Structure and Properties

-

CAS Number: 156146-14-4

-

IUPAC Name: N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide[2]

-

Molecular Formula: C₁₈H₁₄F₄N₂O₄S

-

Molecular Weight: 430.38 g/mol

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of Bicalutamide can be approached through several convergent strategies. A common retrosynthetic disconnection breaks the molecule at the amide bond, separating the complex aniline derivative from the propanamide side chain. A further disconnection of the side chain reveals a key epoxide or halohydrin intermediate and a fluorinated thiol or sulfinate precursor.

Two major synthetic pathways have emerged, primarily differing in the method of introducing the sulfonyl group and the nature of the three-carbon backbone precursor.

Diagram of the General Retrosynthetic Approach

Caption: Retrosynthetic analysis of Bicalutamide.

Detailed Synthetic Pathways

Pathway 1: Epoxide Ring-Opening Followed by Oxidation

This is a widely adopted and mechanistically studied route.[3] It commences with the nucleophilic ring-opening of an epoxide by a thiol, followed by oxidation of the resulting thioether to the target sulfone.

-

Formation of the Thioether Intermediate:

-

4-Fluorothiophenol is deprotonated using a suitable base, such as sodium methoxide, in an anhydrous solvent like methanol or toluene to form the sodium thiophenolate.[4]

-

This nucleophile then attacks methyl 2-methyl-2-oxiranecarboxylate. The reaction is typically conducted at elevated temperatures (e.g., 60°C) to ensure complete reaction.[4]

-

Subsequent hydrolysis of the ester under basic conditions (e.g., NaOH) yields 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid.[4]

-

-

Amide Bond Formation:

-

The carboxylic acid is then coupled with 4-amino-2-(trifluoromethyl)benzonitrile. This can be achieved by first converting the carboxylic acid to its acid chloride using a chlorinating agent like thionyl chloride, followed by reaction with the aniline.

-

-

Oxidation of the Thioether to the Sulfone:

-

The thioether intermediate, N-(4-cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, is oxidized to the corresponding sulfone, Bicalutamide.[5]

-

A variety of oxidizing agents can be employed for this transformation. Historically, meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent was used.[5] However, due to the explosive nature and high cost of m-CPBA, as well as the environmental concerns associated with chlorinated solvents, greener alternatives are now preferred.[5]

-

A more industrially viable and environmentally friendly method utilizes hydrogen peroxide in the presence of a catalyst such as sodium tungstate in an acidic medium like acetic or formic acid.[5]

-

Caption: Synthesis of Bicalutamide via epoxide ring-opening.

Pathway 2: Synthesis via a Chlorohydrin Intermediate

An alternative approach involves the use of a chlorohydrin precursor. Mechanistic studies have shown that this reaction likely proceeds through an in-situ formation of an epoxide intermediate, which is then opened by the nucleophile.[3]

-

Formation of the Chlorohydrin Amide: The synthesis starts with the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with a suitable chlorohydrin derivative of 2-hydroxy-2-methylpropanoic acid.

-

Nucleophilic Substitution: The resulting chlorohydrin amide is then reacted with the sodium salt of 4-fluorothiophenol or 4-fluorosulfinic acid under basic conditions. The base facilitates the formation of an intermediate epoxide, which is then opened by the sulfur nucleophile.[3] This pathway avoids the separate oxidation step if the sulfinate is used as the nucleophile.

Experimental Considerations and Causality

-

Choice of Oxidizing Agent: The transition from m-CPBA to hydrogen peroxide/sodium tungstate reflects a broader trend in pharmaceutical manufacturing towards "green chemistry".[5] While m-CPBA is highly effective, its instability and the need for chlorinated solvents pose significant safety and environmental challenges at an industrial scale.[5] Hydrogen peroxide is a much cleaner oxidant, with water as its only byproduct.

-

Solvent Selection: The use of toluene instead of chlorinated solvents like dichloromethane in the initial steps is also a move towards more environmentally benign processes.[4] Toluene is less toxic and has a lower environmental impact.

-

Control of Stereochemistry: Bicalutamide is a chiral molecule, and the (R)-enantiomer is known to be the more active isomer.[2] The syntheses described here produce a racemic mixture. Enantiomerically pure Bicalutamide can be obtained either by chiral resolution of the final product or an intermediate, or through asymmetric synthesis, which would involve the use of chiral catalysts or starting materials.

Quantitative Data Summary

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 4-Fluorothiophenol, Methyl 2-methyl-2-oxiranecarboxylate | Sodium methoxide, Toluene, 60°C | 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid | Nearly quantitative | [4] |

| 2 | Thioether Intermediate | H₂O₂ / Sodium tungstate / Acetic acid | Bicalutamide | Good | [5] |

Note: Specific yields can vary based on reaction scale and purification methods.

Conclusion and Future Perspectives

The synthesis of Bicalutamide has evolved significantly since its inception, driven by the need for more efficient, cost-effective, and environmentally sustainable processes. The pathways detailed in this guide represent robust and well-established methods for its preparation. Future research in this area will likely focus on the development of catalytic, asymmetric syntheses to directly produce the more active (R)-enantiomer, further enhancing the therapeutic profile of this important anti-cancer drug. The synthesis of Bicalutamide analogues also remains an active area of research for the development of new treatments for prostate cancer.[6]

References

- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)

- WO2012042532A1 - Process for preparing bicalutamide - Google P

- US20060041161A1 - Procedure for the synthesis of bicalutamide - Google P

-

Bicalutamide - Wikipedia. [Link]

-

Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed. [Link]

Sources

- 1. Bicalutamide - Wikipedia [en.wikipedia.org]

- 2. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide - Google Patents [patents.google.com]

- 3. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 5. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of But-3-ynoxybenzene

Abstract

This technical guide provides a comprehensive examination of the molecular structure of but-3-ynoxybenzene, a molecule of interest in synthetic chemistry and drug discovery. By integrating theoretical principles with established analytical techniques, we will dissect its electronic and conformational properties. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity. We will explore its synthesis, detailed spectroscopic characterization, and potential reactivity, providing a foundational understanding for its application in complex molecular design.

Introduction: The Significance of Aryl Alkynyl Ethers

But-3-ynoxybenzene belongs to the class of aryl alkynyl ethers, compounds that feature a terminal alkyne tethered to an aromatic ring via an ether linkage. This unique combination of functional groups—a rigid, electron-rich aromatic system, a flexible ether linkage, and a reactive terminal alkyne—makes it a valuable building block in organic synthesis. The terminal alkyne is particularly notable for its versatility in forming carbon-carbon and carbon-heteroatom bonds through reactions such as cycloadditions, cross-coupling reactions, and nucleophilic additions.[1][2] Understanding the nuanced details of its molecular structure is paramount for predicting its reactivity and designing novel synthetic pathways and molecular scaffolds for medicinal chemistry and materials science.

Synthesis and Molecular Architecture

The most direct and logical synthetic route to but-3-ynoxybenzene is the Williamson ether synthesis.[3][4] This venerable yet highly effective method involves the reaction of a phenoxide with an alkyl halide.

Retrosynthetic Analysis and Proposed Synthesis

A retrosynthetic analysis of but-3-ynoxybenzene points to phenol and a 4-carbon chain with a terminal alkyne and a leaving group as the key synthons. The Williamson ether synthesis provides a practical forward synthesis.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic analysis of but-3-ynoxybenzene.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the synthesis of similar (prop-2-ynyloxy)benzene derivatives.[5]

-

Deprotonation of Phenol: To a solution of phenol (1.0 eq.) in a polar aprotic solvent such as acetone or DMF, is added a suitable base (e.g., potassium carbonate, 2-4 eq.). The mixture is stirred at room temperature to facilitate the formation of the potassium phenoxide salt. The choice of a relatively weak base like K₂CO₃ is advantageous as it is non-hygroscopic, easy to handle, and effective in deprotonating the acidic phenol.

-

Nucleophilic Substitution: To the phenoxide solution, 3-butyn-1-yl bromide (1.2-2.7 eq.) is added. The reaction mixture is then heated to reflux (e.g., 80°C in acetone) and monitored by thin-layer chromatography (TLC).[5] The reaction proceeds via an Sₙ2 mechanism, where the phenoxide anion acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford pure but-3-ynoxybenzene.

DOT Script for Synthesis Workflow

Caption: Workflow for the synthesis of but-3-ynoxybenzene.

Spectroscopic Characterization: Elucidating the Molecular Framework

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of but-3-ynoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the butoxy chain, and the terminal alkynyl proton. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The methylene group adjacent to the oxygen (-O-CH₂-) would be deshielded and is expected to resonate as a triplet around δ 4.0 ppm. The other methylene group (-CH₂-C≡) will also be a triplet, but further upfield, around δ 2.5 ppm. The terminal alkynyl proton (≡C-H) should appear as a characteristic triplet around δ 2.0 ppm, with a small coupling constant.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide evidence for all 10 carbon atoms in their unique electronic environments. The aromatic carbons will resonate in the δ 110-160 ppm region. The sp-hybridized carbons of the alkyne will show two distinct signals: the terminal carbon (≡C-H) around δ 70 ppm and the internal alkyne carbon (-C≡) around δ 80 ppm. The carbon of the methylene group attached to the oxygen (-O-CH₂-) will be in the δ 60-70 ppm range, while the other methylene carbon (-CH₂-C≡) will be further upfield, around δ 20 ppm.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.8 - 7.4 (m) | 114 - 160 |

| -O-CH₂ - | ~4.0 (t) | 60 - 70 |

| -CH₂ -C≡ | ~2.5 (t) | ~20 |

| ≡C-H | ~2.0 (t) | ~70 |

| -C ≡ | - | ~80 |

Infrared (IR) Spectroscopy

The IR spectrum of but-3-ynoxybenzene will exhibit characteristic absorption bands corresponding to its functional groups.

-

C-H Stretching: A sharp, strong peak is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.[6] Aromatic C-H stretches will appear as a group of weaker bands just above 3000 cm⁻¹.[7]

-

C≡C Stretching: A weak but sharp absorption band between 2100 and 2260 cm⁻¹ is indicative of the carbon-carbon triple bond stretch.[6]

-

C-O Stretching: A strong C-O stretching band for the aryl ether linkage is expected in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak intensity bands in the 1400-1600 cm⁻¹ region will correspond to the C=C stretching vibrations within the benzene ring.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch | ~3300 | Strong, Sharp |

| Aromatic C-H stretch | >3000 | Weak to Medium |

| C≡C stretch | 2100 - 2260 | Weak, Sharp |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Weak |

| Aryl C-O stretch | 1200 - 1250 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of but-3-ynoxybenzene.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 146, corresponding to the molecular formula C₁₀H₁₀O.[8]

-

Key Fragmentation Pathways: Common fragmentation pathways for aryl ethers include cleavage of the C-O bond. A significant fragment would be the phenoxy radical cation at m/z 93. Another likely fragmentation is the loss of the butynyl chain, leading to a prominent peak for the phenyl cation at m/z 77.[3] Cleavage of the butynyl chain itself can also lead to various smaller fragments.

Computational Analysis and Molecular Orbitals

-

Conformational Analysis: The molecule possesses conformational flexibility around the C-O and C-C single bonds of the butoxy chain. Computational modeling using density functional theory (DFT) would be instrumental in determining the lowest energy conformers and the rotational barriers between them.

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) is likely to be a π-orbital localized on the electron-rich benzene ring, while the lowest unoccupied molecular orbital (LUMO) would be a π* orbital of the aromatic system. Understanding the energy and spatial distribution of these frontier molecular orbitals is key to predicting the molecule's behavior in pericyclic reactions and its electronic properties.

DOT Script for Molecular Orbital Concept

Caption: Conceptual representation of HOMO and LUMO in but-3-ynoxybenzene.

Reactivity and Potential Applications

The reactivity of but-3-ynoxybenzene is dictated by its three functional components: the benzene ring, the ether linkage, and the terminal alkyne.

-

Reactions of the Terminal Alkyne: The terminal alkyne is the most reactive site for many synthetic transformations. It can undergo:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This is a highly efficient and widely used reaction in drug discovery and materials science.

-

Sonogashira Coupling: A cross-coupling reaction with aryl or vinyl halides to form more complex internal alkynes.

-

Hydration: Markovnikov or anti-Markovnikov addition of water to the triple bond to yield ketones or aldehydes, respectively.[2]

-

-

Reactions of the Benzene Ring: The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the conditions for these reactions must be chosen carefully to avoid side reactions at the alkyne.

-

Applications in Drug Discovery and Materials Science: The ability to readily functionalize the terminal alkyne makes but-3-ynoxybenzene an attractive scaffold for generating libraries of compounds for biological screening. The rigid alkyne and aromatic moieties can be used to construct defined molecular architectures for materials with interesting photophysical or electronic properties.

Conclusion

But-3-ynoxybenzene is a molecule with a rich chemical personality, arising from the interplay of its aromatic, ether, and alkyne functionalities. Its synthesis is readily achievable through the Williamson ether synthesis. A thorough understanding of its molecular structure, elucidated by a combination of NMR, IR, and mass spectrometry, provides the foundation for predicting its reactivity. The terminal alkyne, in particular, offers a gateway to a vast array of chemical transformations, making but-3-ynoxybenzene a valuable tool for chemists in both academic and industrial research. Further computational and experimental studies on its reactivity will undoubtedly uncover new and exciting applications for this versatile molecule.

References

-

PubChem. (n.d.). (But-3-yn-1-yloxy)benzene. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved January 25, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 25, 2026, from [Link]

-

ChemTalk. (n.d.). Cycloaddition Reactions. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (n.d.). Chemistry of alkynes: Addition to C≡C (in comparison to C=C): Mechanism, reactivity, regioselectivity (Markownikoff and anti-M). Retrieved January 25, 2026, from [Link]

-

PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved January 25, 2026, from [Link]

-

Spectroscopy Magazine. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved January 25, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Retrieved January 25, 2026, from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved January 25, 2026, from [Link]

Sources

- 1. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]

- 2. mmccollege.ac.in [mmccollege.ac.in]

- 3. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Alkyl Aryl Ether Synthesis Essay - 685 Words | Bartleby [bartleby.com]

- 5. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tandem Bond-Forming Reactions of 1-Alkynyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (But-3-yn-1-yloxy)benzene | C10H10O | CID 9989389 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

A Step-by-Step Guide to Azide-Alkyne Cycloaddition Utilizing (But-3-yn-1-yloxy)benzene

Introduction: The Power of a "Click" in Modern Chemistry

In the landscape of modern chemical synthesis, the pursuit of efficiency, reliability, and biocompatibility is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a transformative reaction that fulfills these criteria with remarkable elegance.[1][2][3] First described by K. Barry Sharpless, this reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1] The resulting triazole ring is a stable, aromatic scaffold found in numerous biologically active compounds, making CuAAC an invaluable tool in drug discovery, chemical biology, and materials science.[4][5]

This application note provides a comprehensive, step-by-step guide for performing a CuAAC reaction with (But-3-yn-1-yloxy)benzene, a versatile alkyne building block. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical parameters that ensure a successful outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry in their synthetic endeavors.

The Mechanism: A Copper-Orchestrated Cycloaddition

The remarkable efficiency and regioselectivity of the CuAAC reaction stem from the catalytic role of the copper(I) ion. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often requires harsh conditions and yields a mixture of regioisomers, the copper-catalyzed pathway proceeds readily at room temperature and exclusively produces the 1,4-disubstituted triazole.[1][2]

The catalytic cycle can be summarized as follows:

-

Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the copper(I) ion to the terminal alkyne, (But-3-yn-1-yloxy)benzene. This interaction increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[6]

-

Coordination of the Azide: The azide partner then coordinates to the copper-acetylide complex.

-

Cyclization: A stepwise cyclization occurs, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst.[1]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1][7] This approach is experimentally convenient and avoids the need to handle potentially unstable Cu(I) salts.

Figure 1: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Experimental Protocol: Synthesis of 1-(Benzyl)-4-(2-(phenoxy)ethyl)-1H-1,2,3-triazole

This protocol details the reaction of (But-3-yn-1-yloxy)benzene with benzyl azide as a representative azide partner.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| (But-3-yn-1-yloxy)benzene | ≥97% | Commercially available | |

| Benzyl azide | ≥95% | Commercially available | Caution: Organic azides are potentially explosive. Handle with care. |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS reagent grade | Commercially available | |

| Sodium ascorbate | ≥99% | Commercially available | Prepare a fresh solution before use. |

| tert-Butanol | Anhydrous | Commercially available | |

| Deionized water | |||

| Dichloromethane (DCM) | ACS reagent grade | Commercially available | For extraction. |

| Saturated aqueous ammonium chloride (NH₄Cl) | For workup. | ||

| Brine (saturated NaCl solution) | For workup. | ||

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying. | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially available | For column chromatography. |

| Hexanes and Ethyl acetate | HPLC grade | Commercially available | For column chromatography. |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Argon or nitrogen gas supply (optional, but recommended)

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Step-by-Step Procedure

Figure 2: The experimental workflow for the CuAAC reaction.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add (But-3-yn-1-yloxy)benzene (1.0 mmol, 1.0 eq).

-

Add benzyl azide (1.0 mmol, 1.0 eq).

-

Dissolve the starting materials in a 1:1 mixture of tert-butanol and deionized water (total volume of 10 mL). Stir the mixture until all components are fully dissolved. While not always necessary, purging the solution with an inert gas like argon or nitrogen for 10-15 minutes can minimize the oxidation of the Cu(I) catalyst.[8]

-

-

Catalyst and Reductant Addition:

-

In a separate vial, prepare a 0.1 M aqueous solution of copper(II) sulfate pentahydrate.

-

In another vial, prepare a fresh 1.0 M aqueous solution of sodium ascorbate. It is crucial to use a freshly prepared solution as sodium ascorbate can degrade over time.[7]

-

To the stirring reaction mixture, add the copper(II) sulfate solution (0.1 mL, 0.01 mmol, 1 mol%).

-

Immediately following, add the sodium ascorbate solution (0.1 mL, 0.1 mmol, 10 mol%). A color change is often observed upon addition of the reagents.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The product spot should be more polar than the starting materials. The reaction is typically complete within 1-4 hours, although overnight stirring may be necessary in some cases.

-

-

Workup:

-

Once the reaction is complete, quench it by adding 10 mL of saturated aqueous ammonium chloride solution. This helps to complex with the copper catalyst.

-

Transfer the mixture to a separatory funnel and add 20 mL of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).[9]

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5][9]

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel.[4][5][9][10]

-

Pack a column with silica gel using a slurry method with hexanes.

-

Load the crude product onto the column (either directly or adsorbed onto a small amount of silica gel).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

-

Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the final 1,4-disubstituted 1,2,3-triazole.

-

Key Considerations and Troubleshooting

-

Purity of Reagents: The success of the CuAAC reaction is highly dependent on the purity of the starting materials. Ensure that the alkyne and azide are of high purity.

-

Solvent System: A variety of solvent systems can be employed for CuAAC reactions, with mixtures of water and a miscible organic solvent like t-BuOH, DMSO, or DMF being common. The choice of solvent can influence the reaction rate and solubility of the reactants.

-

Catalyst Loading: Typically, 1-5 mol% of the copper catalyst is sufficient. Higher catalyst loadings may be required for less reactive substrates.

-

Ligands: In some cases, particularly with sensitive biological molecules, the use of a copper-chelating ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect the substrates from oxidative damage.[8][11][12]

-

Reaction Failure or Low Yield: If the reaction does not proceed to completion, consider the following:

-

Impure reagents: Purify the starting materials.

-

Inactive catalyst: Prepare a fresh solution of sodium ascorbate.

-

Oxidation of Cu(I): Ensure the reaction is adequately protected from air, especially for slow reactions.

-

Poor solubility: Try a different solvent system.

-

Applications in Drug Discovery and Beyond

The 1,2,3-triazole core formed through the CuAAC reaction is not merely a linker; it is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole-dipole interactions. This has led to its widespread use in medicinal chemistry for the synthesis of compounds with diverse biological activities, including antiviral, antibacterial, and anticancer properties.[4] The reaction's reliability and biocompatibility also make it ideal for:

-

Bioconjugation: Attaching labels, such as fluorescent dyes or biotin, to proteins, nucleic acids, and other biomolecules.[4]

-

Drug Delivery: Functionalizing nanoparticles and other drug delivery systems with targeting ligands.[4]

-

Materials Science: Creating novel polymers and functional materials.

Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. By understanding the underlying mechanism and following a well-defined protocol, researchers can reliably and efficiently construct complex molecular architectures. The use of (But-3-yn-1-yloxy)benzene in this reaction provides access to a valuable class of triazole products with broad potential in drug discovery and other scientific disciplines.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023, January 18). ACS Omega. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Retrieved from [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Jena Bioscience. Retrieved from [Link]

-

CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. Retrieved from [Link]

-

Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2014). Molecules. Retrieved from [Link]

-

Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2012). Molecules. Retrieved from [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2013). Chemical Society Reviews. Retrieved from [Link]

-

Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles as a Catalyst. (2011). Catalysis Letters. Retrieved from [Link]

-

Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. (2012). Organic Letters. Retrieved from [Link]

-

Na-Ascorbate - click chemistry grade. (2024, November 8). Jena Bioscience. Retrieved from [Link]

-

Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2018). Molecules. Retrieved from [Link]

-

Best procedure for click between aromatic azide and aliphatic alkyne? (2015, February 23). ResearchGate. Retrieved from [Link]

-

New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021, January 19). Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025, November 11). Molecules. Retrieved from [Link]

-

A practical flow synthesis of 1,2,3-triazoles. (2019). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Click Chemistry (Azide / alkyne reaction). (n.d.). Interchim. Retrieved from [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). Frontiers in Chemistry. Retrieved from [Link]

-

Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2011). Organic Letters. Retrieved from [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. interchim.fr [interchim.fr]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jenabioscience.com [jenabioscience.com]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. jenabioscience.com [jenabioscience.com]

Application Note: Covalent Surface Functionalization Using (But-3-yn-1-yloxy)benzene via Click Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the functionalization of material surfaces using (But-3-yn-1-yloxy)benzene. The protocols leverage the power and specificity of "click chemistry," a concept introduced by K. B. Sharpless, to covalently immobilize this versatile molecule onto azide-terminated surfaces.[1] The terminal alkyne of (But-3-yn-1-yloxy)benzene serves as a reactive handle for the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2] This methodology offers a robust and modular platform for tailoring the surface properties of diverse materials, including gold and silicon oxide, which is of significant interest in material science, sensor development, and drug delivery systems. We present detailed, field-proven protocols for the formation of azide-terminated self-assembled monolayers (SAMs) and the subsequent CuAAC reaction, complete with mechanistic insights and characterization checkpoints.

Introduction: The Power of Modular Surface Engineering

The ability to precisely control the chemical composition of a material's surface is a cornerstone of modern materials science and biotechnology.[3][4] Surface properties such as wettability, biocompatibility, and chemical reactivity dictate the interaction of a material with its environment. Self-assembled monolayers (SAMs) provide a powerful bottom-up approach to create highly ordered, nanometer-thick organic films that can completely transform a substrate's properties.[3][5][6]

The true potential of SAMs is realized when they are used as a platform for the subsequent attachment of functional molecules.[6] "Click chemistry" describes a class of reactions that are rapid, high-yielding, and create minimal byproducts, making them ideal for surface modification.[1][7] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[1][2][8] This reaction is exceptionally reliable and possesses a wide scope, proceeding efficiently under mild conditions.[2]

(But-3-yn-1-yloxy)benzene, with its terminal alkyne and phenyl ether moiety, is an excellent candidate for introducing specific aromatic and ether functionalities onto a surface. This guide details the strategy of first preparing a reactive, azide-terminated surface on common substrates (gold and silicon oxide) and then "clicking" (But-3-yn-1-yloxy)benzene into place. This two-step approach provides superior control and modularity compared to attempting to directly assemble a complex molecule.

Reaction Principle: The CuAAC "Click" Reaction

The core of the functionalization strategy is the CuAAC reaction. This reaction is not a simple thermal cycloaddition; it involves a copper(I) catalyst that dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][9]

The process begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne of (But-3-yn-1-yloxy)benzene. This intermediate then reacts with the azide group on the functionalized surface, proceeding through a series of copper-coordinated intermediates to form the stable triazole ring, regenerating the catalyst in the process.[2]

Caption: General schematic of the CuAAC reaction on a surface.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| Substrates | |||

| Gold-coated substrates (e.g., on Silicon or Glass) | Test Grade | Platypus Technologies | |

| Silicon wafers or glass slides | Prime Grade | University Wafer | |

| SAM Formation Reagents | |||

| 11-azido-1-undecanethiol (for Gold) | >95% | Sigma-Aldrich | |

| Azido-undecyltrichlorosilane (for SiO₂) | >95% | Gelest, Inc. | Handle in a moisture-free environment (glovebox). |

| (But-3-yn-1-yloxy)benzene | >97% | CymitQuimica, Sigma-Aldrich | CAS: 156146-14-4.[10][11] |

| CuAAC Reagents | |||

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Sigma-Aldrich | Precursor for the Cu(I) catalyst. |

| Sodium L-ascorbate | >99% | Sigma-Aldrich | Reducing agent to generate Cu(I) in situ.[1] |

| Tris(benzyltriazolylmethyl)amine (TBTA) | >97% | Sigma-Aldrich | Ligand to stabilize Cu(I) and improve reaction efficiency. |

| Solvents & Cleaning | |||

| Ethanol (200 proof, anhydrous) | ACS Grade | Decon Labs | For SAM preparation. |

| Toluene (anhydrous) | ACS Grade | Sigma-Aldrich | For silane SAM preparation. |

| Tetrahydrofuran (THF), Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For reaction and rinsing. |

| Sulfuric acid (H₂SO₄) | ACS Grade | VWR | For Piranha solution. EXTREME CAUTION . |

| Hydrogen peroxide (H₂O₂), 30% | ACS Grade | VWR | For Piranha solution. EXTREME CAUTION . |

| Ultrapure Water | 18.2 MΩ·cm | Milli-Q System | |

| General Labware | |||

| Glass scintillation vials with caps | 20 mL | Wheaton | |

| Tweezers (non-magnetic, fine-tip) | For substrate handling.[12] | ||

| Nitrogen gas (dry) | High Purity | For drying and providing an inert atmosphere.[12] | |

| Sonicator | Branson | For cleaning and rinsing steps.[12] |

Protocol 1: Functionalization of Gold Surfaces

This protocol details the formation of a robust azide-terminated SAM on a gold surface, followed by the covalent attachment of (But-3-yn-1-yloxy)benzene.

Caption: Workflow for functionalizing a gold surface.

Step 1.1: Substrate Preparation (Gold)

-

Causality: A pristine surface is paramount for the formation of a well-ordered, high-quality SAM.[12] Organic contaminants must be removed. Piranha solution (a 3:1 mixture of H₂SO₄ and 30% H₂O₂) is a powerful oxidizing agent that removes organic residues. Safety Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid slowly. Use proper personal protective equipment (PPE) in a fume hood. An alternative is cleaning with an oxygen plasma cleaner.

-

Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.

-

Rinse copiously with ultrapure water, followed by ethanol.

-

Dry the substrate under a gentle stream of dry nitrogen gas.[12] Use immediately.

Step 1.2: Azide-Terminated SAM Formation

-

Causality: The thiol group (-SH) has a strong affinity for gold, leading to the spontaneous formation of a covalent Au-S bond and the assembly of a densely packed monolayer.[6] Using a long alkyl chain (C11) promotes van der Waals interactions between adjacent molecules, leading to a more ordered and stable film. The terminal azide group serves as the reactive site for the click reaction.[13]

-

Prepare a 1 mM solution of 11-azido-1-undecanethiol in anhydrous ethanol.

-

Place the clean, dry gold substrate in a glass vial.

-

Immerse the substrate in the thiol solution. To minimize oxidation, reduce headspace and backfill the vial with nitrogen before sealing.[12][14]

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer assembly times generally result in better monolayer packing.[12][14]

-

Remove the substrate, rinse thoroughly with ethanol, and sonicate for 1-2 minutes in fresh ethanol to remove any physisorbed molecules.[12]

-

Dry under a stream of nitrogen. The azide-terminated surface is now ready for characterization or the click reaction.

Step 1.3: CuAAC "Click" Reaction

-

Causality: This step covalently attaches the (But-3-yn-1-yloxy)benzene to the surface. The catalyst is generated in situ by reducing Cu(II) to Cu(I) with sodium ascorbate. The TBTA ligand prevents the disproportionation of Cu(I) and protects it from oxidation, enhancing reaction efficiency on the surface.[15]

-

Prepare the following stock solutions:

-

Alkyne: 10 mM (But-3-yn-1-yloxy)benzene in THF.

-

CuSO₄: 50 mM in ultrapure water.

-

Sodium Ascorbate: 100 mM in ultrapure water (prepare fresh).

-

TBTA: 50 mM in THF.

-

-

In a clean vial, mix THF and water (e.g., 4:1 v/v) to serve as the reaction solvent.

-

Add the reagents to the reaction solvent to achieve the following final concentrations: 1 mM (But-3-yn-1-yloxy)benzene, 0.5 mM CuSO₄, 2.5 mM Sodium Ascorbate, and 0.5 mM TBTA.

-

Vortex the solution briefly. The solution should be clear.

-

Immerse the azide-functionalized gold substrate in the reaction mixture.

-

Seal the vial (backfill with N₂ if possible) and leave it at room temperature for 2-4 hours. Gentle agitation can improve reaction kinetics.

-

Remove the substrate and rinse thoroughly with THF, then ethanol, to remove the catalyst and unreacted reagents. Sonicate for 1 minute in each solvent.

-

Dry under a stream of nitrogen. The surface is now functionalized with (But-3-yn-1-yloxy)benzene.

Protocol 2: Functionalization of Silicon Oxide Surfaces

This protocol uses an organosilane to form the initial azide-terminated monolayer on hydroxylated silicon oxide (e.g., silicon wafers with a native oxide layer, or glass).

Caption: Workflow for functionalizing a silicon oxide surface.

Step 2.1: Substrate Preparation (Silicon Oxide)

-

Causality: Silane chemistry relies on the reaction between the silane headgroup and surface hydroxyl (-OH) groups.[6][16] Cleaning with Piranha solution or O₂ plasma not only removes contaminants but also ensures the surface is fully hydroxylated, maximizing the density of anchor points for the SAM.

-

Clean the SiO₂ substrate using the Piranha solution protocol described in Step 1.1.

-

After rinsing with water, dry the substrate in an oven at 120 °C for at least 30 minutes to remove adsorbed water, which can interfere with the silanization process.

-

Allow the substrate to cool in a desiccator before use.

Step 2.2: Azide-Terminated SAM Formation

-

Causality: Trichlorosilanes are highly reactive towards hydroxylated surfaces and trace water. The reaction must be performed in an anhydrous solvent (like toluene) to prevent premature polymerization of the silane in solution.[17] The silane molecules initially physisorb to the surface and then covalently bond, forming a cross-linked siloxane network that provides high stability.[6]

-

Perform this step in a low-humidity environment or a nitrogen-filled glovebox.

-

Prepare a 1 mM solution of azido-undecyltrichlorosilane in anhydrous toluene.

-

Immerse the clean, dry SiO₂ substrate in the silane solution for 1-2 hours at room temperature.

-

Remove the substrate and rinse with fresh toluene, then sonicate for 1 minute in toluene to remove non-covalently bound molecules.

-

Rinse with ethanol and dry under a stream of nitrogen.

-

To complete the cross-linking of the monolayer, cure the substrate by baking at 120 °C for 1 hour.

-

The azide-terminated surface is now ready for the click reaction.

Step 2.3: CuAAC "Click" Reaction

-

Follow the same procedure as described in Protocol 1.3 . The surface chemistry is identical from this point forward.

Surface Characterization

Validating each step of the surface modification is critical. A multi-technique approach provides the most comprehensive picture of the surface.

| Technique | Purpose | Expected Result after Azide SAM | Expected Result after Click Reaction |

| Contact Angle Goniometry | Measures surface wettability/hydrophobicity. | Increase in contact angle (more hydrophobic surface). | Slight change in contact angle depending on the terminal group. |

| Ellipsometry | Measures the thickness of the organic layer. | Thickness consistent with a C11 alkyl chain monolayer (~1.5-2.0 nm). | Increase in thickness corresponding to the attached molecule. |

| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical states. | Presence of N 1s peak (~404 eV and ~400 eV for azide).[13] | Decrease/disappearance of the azide N 1s signal and emergence of a new triazole N 1s signal (~401 eV). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups. | Characteristic azide stretch (N≡N) at ~2100 cm⁻¹.[13] | Disappearance of the azide stretch and alkyne C≡C-H stretch (~3300 cm⁻¹), appearance of triazole ring vibrations. |

Conclusion and Outlook

The protocols outlined in this application note provide a reliable and reproducible method for functionalizing gold and silicon oxide surfaces with (But-3-yn-1-yloxy)benzene. The modularity of the click chemistry approach allows for immense flexibility; by simply changing the terminal alkyne molecule, a vast library of different surface functionalities can be created on the same azide-terminated platform. This powerful technique enables researchers in materials science and drug development to precisely engineer interfaces for applications ranging from advanced coatings and biocompatible implants to targeted drug delivery systems and high-sensitivity biosensors.

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]

-

Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. Available at: [Link]

-

SpectraBase. (n.d.). (But-3-yn-1-yloxy)benzene. Wiley-VCH. Available at: [Link]

-

PubChem. (n.d.). (But-3-yn-1-yloxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. Available at: [Link]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. Available at: [Link]

-

Gooding, J. J., & Ciampi, S. (2011). The molecular level modification of surfaces: from self-assembled monolayers to complex molecular assemblies. Chemical Society Reviews, 40(5), 2704-2718. Available at: [Link]

-

Onclin, S., Ravoo, B. J., & Reinhoudt, D. N. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Angewandte Chemie International Edition, 44(39), 6282-6304. Available at: [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Available at: [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Available at: [Link]

-

ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. Available at: [Link]

-

Wasserman, S. R., Tao, Y. T., & Whitesides, G. M. (1989). Structure and reactivity of alkylsiloxane monolayers formed by reaction of alkyltrichlorosilanes on silicon substrates. Langmuir, 5(4), 1074–1087. Available at: [Link]

-

Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-Inspired Surface Chemistry for Multifunctional Coatings. Science, 318(5849), 426-430. Available at: [Link]

-

ResearchGate. (n.d.). Self-assembled Monolayer-induced Surface Modifications of Nanomaterials – From Analytics to Applications. Available at: [Link]

-

Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279. Available at: [Link]

-

Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Available at: [Link]

-

Md. Mizanur, R., Chen, Y., & Lin, H. (2014). Surface functionalization of activated carbon: Coupling of 3-(aminopropyl)trimethoxysilane and (3-glycidyloxypropyl)trimethoxysilane. MDPI. Available at: [Link]

-

Bain, C. D., & Whitesides, G. M. (1989). Modeling organic surfaces with self-assembled monolayers. Angewandte Chemie International Edition in English, 28(4), 506-512. Available at: [Link]

-

ResearchGate. (n.d.). Copper Catalyzed Azide-Alkyne Cycloadditions on Solid Surfaces: Applications and Future Directions. Available at: [Link]

-

Devaraj, N. K., Miller, G. P., Ebina, W., Kakaradov, B., Collman, J. P., Kool, E. T., & Chidsey, C. E. (2005). Mixed Azide-Terminated Monolayers: A Platform for Modifying Electrode Surfaces. Journal of the American Chemical Society, 127(24), 8600–8601. Available at: [Link]

-

Laibinis, P. E., Hickman, J. J., Wrighton, M. S., & Whitesides, G. M. (1989). Orthogonal self-assembly of an electroactive monolayer on a gold surface. Science, 245(4920), 845-847. Available at: [Link]

-

Khan, I., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. Available at: [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Available at: [Link]

-

Han, S. W., Kim, K., & Kim, T. (2001). Gold film surface preparation for self-assembled monolayer studies. Journal of Colloid and Interface Science, 240(2), 492-497. Available at: [Link]

-

RSC Publishing. (2018). Surface engineering of a Cu-based heterogeneous catalyst for efficient azide–alkyne click cycloaddition. Available at: [Link]

-

Whitesides, G. M., & Grzybowski, B. (2002). Self-assembly at all scales. Science, 295(5564), 2418-2421. Available at: [Link]

-

PubMed. (2005). Engineering silicon oxide surfaces using self-assembled monolayers. Available at: [Link]

-